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Compound of Interest

Compound Name: Phenyl dichlorophosphate

Cat. No.: B058146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for phenyl
dichlorophosphate, a key intermediate in organic synthesis and drug discovery. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering insights into its structural confirmation and analysis.

Spectroscopic Data Summary
The spectroscopic data for phenyl dichlorophosphate is summarized below, providing a quick

reference for its key analytical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of phenyl
dichlorophosphate. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data are

presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for Phenyl Dichlorophosphate

Chemical Shift (δ) ppm Multiplicity Assignment

~7.20 - 7.40 Multiplet Aromatic Protons (C₆H₅)
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Note: The aromatic protons of the phenyl group typically appear as a complex multiplet in this

region.

Table 2: ¹³C NMR Spectroscopic Data for Phenyl Dichlorophosphate

Chemical Shift (δ) ppm Assignment

~150 C-O (ipso-carbon)

~130 C-H (para-carbon)

~126 C-H (ortho-carbons)

~121 C-H (meta-carbons)

Note: The chemical shifts are approximate and can vary slightly based on the solvent and

experimental conditions.

Table 3: ³¹P NMR Spectroscopic Data for Phenyl Dichlorophosphate

Chemical Shift (δ) ppm

~3-5

Note: The ³¹P chemical shift is relative to 85% H₃PO₄.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in phenyl
dichlorophosphate. The characteristic absorption bands are detailed in the table below.

Table 4: IR Absorption Data for Phenyl Dichlorophosphate
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Wavenumber (cm⁻¹) Bond Functional Group

~3060 C-H stretch Aromatic

~1590, 1490 C=C stretch Aromatic Ring

~1300 P=O stretch Phosphoryl

~1020 P-O-C stretch Aryl Phosphate

~950 P-Cl stretch Phosphoryl Chloride

~770, 690 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

phenyl dichlorophosphate. The key mass-to-charge ratios (m/z) are listed below.

Table 5: Mass Spectrometry Data for Phenyl Dichlorophosphate

m/z Ion

210 [M]⁺ (Molecular Ion)

175 [M-Cl]⁺

111 [M-C₆H₅O]⁺

94 [C₆H₅OH]⁺

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy
Sample Preparation: A solution of phenyl dichlorophosphate (approximately 10-20 mg) is

prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A
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small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C

NMR.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-15 ppm.

Number of Scans: 16-64, depending on the concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Standard single-pulse with proton decoupling.

Spectral Width: 200-250 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

³¹P NMR Acquisition:

Pulse Program: Standard single-pulse with proton decoupling.

Spectral Width: ~100 ppm, centered around the expected chemical shift.

Number of Scans: 64-256.

Relaxation Delay: 2-5 seconds.

Reference: 85% H₃PO₄ as an external standard.
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Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like phenyl dichlorophosphate, a thin film is prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct injection or through a gas

chromatograph (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.

Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Rate: 1-2 scans/second.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the proposed

mass spectrometry fragmentation pathway for phenyl dichlorophosphate.
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Caption: Workflow for the spectroscopic analysis of phenyl dichlorophosphate.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic
Analysis of Phenyl Dichlorophosphate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058146#spectroscopic-data-analysis-of-phenyl-
dichlorophosphate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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